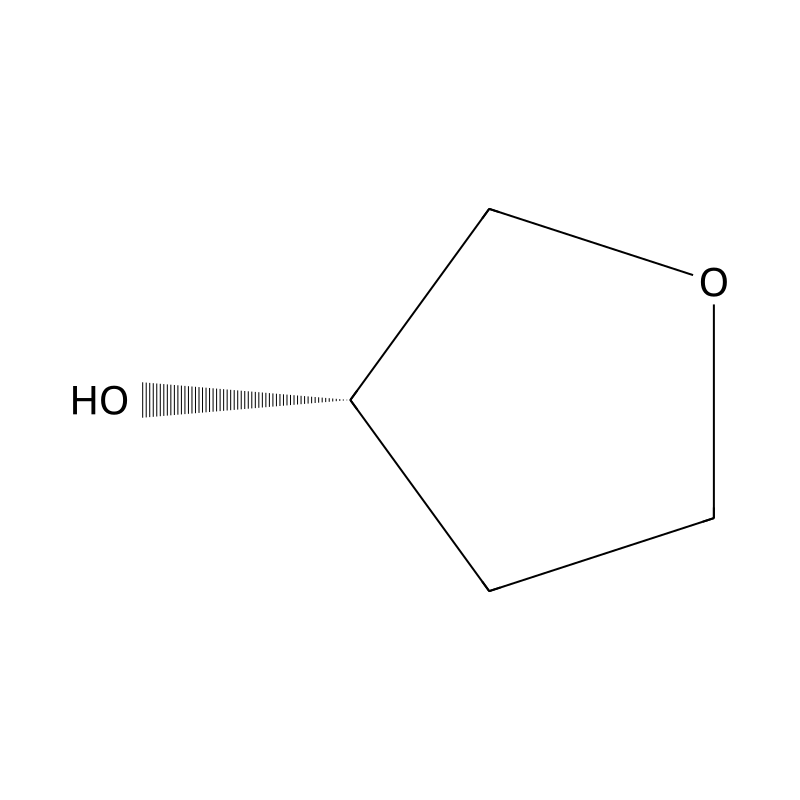

(S)-Tetrahydrofuran-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(S)-Tetrahydrofuran-3-ol (CAS: 86087-23-2), also known as (S)-3-hydroxytetrahydrofuran, is a highly valuable chiral cyclic ether and secondary alcohol utilized predominantly as a stereospecific building block in pharmaceutical manufacturing [1]. Presenting as a colorless to pale yellow liquid with a boiling point of approximately 179 °C at atmospheric pressure (88-89 °C at 17 mmHg), this compound is defined by its rigid furanose-like ring and precise (S)-stereocenter . In industrial procurement, its primary value proposition lies in its role as an enantiopure precursor for the synthesis of critical active pharmaceutical ingredients (APIs), including HIV protease inhibitors (such as amprenavir and darunavir) and SGLT2 inhibitors (such as empagliflozin) [1]. Procuring this material at high enantiomeric excess (>99% ee) is a foundational requirement for downstream processes that rely on exact spatial geometries for target receptor binding.

Substituting enantiopure (S)-tetrahydrofuran-3-ol with its racemic counterpart (RS)-3-hydroxytetrahydrofuran introduces severe inefficiencies into the manufacturing pipeline. While the racemate is cheaper to synthesize initially, resolving the isomers downstream requires capital-intensive simulated moving bed (SMB) chromatography or complex diastereomeric crystallization, which inherently caps the theoretical yield of the desired (S)-enantiomer at 50% and generates massive solvent waste [1]. Furthermore, substituting the cyclic ether with acyclic chiral diols (e.g., chiral 1,4-butanediol derivatives) fails because the rigid tetrahydrofuran ring is structurally essential for forming the specific hydrogen-bond interactions required in the active sites of viral proteases and SGLT2 transporters [2]. Finally, using the incorrect (R)-enantiomer leads directly to the formation of inactive diastereomeric impurities (such as Empagliflozin Impurity 100), causing regulatory failure for the entire API batch.

Elimination of Chiral Resolution and Yield Maximization

In the industrial synthesis of HIV protease inhibitors, utilizing pre-resolved (S)-tetrahydrofuran-3-ol (>99% ee) allows for direct conversion to the active carbonate intermediate with yields exceeding 85%[1]. In contrast, attempting to utilize racemic 3-hydroxytetrahydrofuran necessitates complex simulated moving bed (SMB) chromatography, inherently capping the theoretical yield of the desired enantiomer at 50% before recycling[2].

| Evidence Dimension | Effective precursor yield and process steps |

| Target Compound Data | >85% direct yield of (S)-carbonate intermediate with 0 resolution steps |

| Comparator Or Baseline | Racemic 3-hydroxytetrahydrofuran (<50% initial yield, requires SMB chromatography) |

| Quantified Difference | >35% absolute yield improvement and elimination of chiral separation infrastructure |

| Conditions | Industrial-scale API intermediate synthesis (e.g., carbonate activation) |

Procuring the enantiopure (S)-isomer directly bypasses the capital-intensive and yield-limiting chiral resolution step, drastically reducing the cost of goods sold (COGS) for complex APIs.

Stereospecific Target Binding and Impurity Control

The absolute (S)-configuration of the tetrahydrofuran ring is strictly required for the pharmacological activity of empagliflozin. Substitution with the (R)-enantiomer results in the formation of Empagliflozin R-Furanose (Impurity 100), which lacks the correct spatial orientation for SGLT2 binding [1]. Procurement of (S)-tetrahydrofuran-3-ol with >99.5% optical purity ensures that the formation of this inactive diastereomer is kept well below the ICH regulatory threshold.

| Evidence Dimension | Downstream API enantiomeric purity |

| Target Compound Data | (S)-Tetrahydrofuran-3-ol (>99.5% ee) yields compliant API |

| Comparator Or Baseline | (R)-Tetrahydrofuran-3-ol (yields inactive off-target diastereomer) |

| Quantified Difference | Complete retention of SGLT2 binding affinity vs. loss of activity |

| Conditions | Etherification coupling step in empagliflozin synthesis |

Selecting a supplier with guaranteed >99.5% ee for the (S)-isomer is a critical regulatory and quality control requirement to prevent batch failure due to chiral impurities.

Thermal Stability and Vacuum Distillation Recovery

(S)-Tetrahydrofuran-3-ol exhibits a highly favorable thermal profile for industrial processing, with a boiling point of 88-89 °C at 17 mmHg, allowing for efficient purification via vacuum distillation to achieve >99% GC purity without inducing thermal degradation or racemization [1]. Compared to acyclic chiral precursors like (S)-1,2,4-butanetriol, which require much higher temperatures and are prone to dehydration or oligomerization, the cyclic ether is significantly more robust.

| Evidence Dimension | Distillation temperature and thermal degradation risk |

| Target Compound Data | Bp 88-89 °C at 17 mmHg; stable to vacuum distillation |

| Comparator Or Baseline | Acyclic chiral polyols (e.g., 1,2,4-butanetriol) requiring higher temperatures |

| Quantified Difference | Lower distillation temperature and near-zero racemization risk under standard vacuum conditions |

| Conditions | Industrial scale purification and solvent recovery |

The excellent thermal stability and predictable boiling point under vacuum enable high-recovery purification, ensuring consistent lot-to-lot purity for sensitive pharmaceutical applications.

Commercial Synthesis of HIV Protease Inhibitors

This compound is the exact precursor required for synthesizing the active carbonate intermediate used in amprenavir, fosamprenavir, and darunavir. Procuring the pre-resolved (S)-enantiomer is essential to ensure the final API possesses the correct 3D conformation to bind effectively to the viral protease, avoiding the 50% yield loss associated with racemic resolution [1].

Manufacturing of SGLT2 Inhibitors (Empagliflozin)

(S)-Tetrahydrofuran-3-ol is the direct building block for the chiral ether side chain in empagliflozin. High-ee procurement (>99.5%) is mandatory in this scenario to prevent the formation of the inactive (R)-furanose diastereomer (Impurity 100), ensuring the final API meets strict ICH purity guidelines[2].

Chiral Auxiliary and Ligand Design in Asymmetric Catalysis

Beyond direct API incorporation, the rigid cyclic ether backbone and stable stereocenter make this compound an excellent chiral auxiliary. Its thermal stability under vacuum distillation allows for robust recovery and recycling when used as a chiral directing group in complex organometallic synthesis [1].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 54 of 55 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant